molecular formula C29H34O18 B12305507 Spinacetin 3-gentiobioside CAS No. 101021-29-8

Spinacetin 3-gentiobioside

Cat. No.: B12305507
CAS No.: 101021-29-8
M. Wt: 670.6 g/mol
InChI Key: ZZNVCZGRNCQHCQ-JZSCMRTJSA-N
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Description

Spinacetin 3-gentiobioside is a flavonoid glycoside predominantly found in spinach (Spinacia oleracea). This compound belongs to the class of flavonoids, which are known for their extensive health benefits and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of spinacetin 3-gentiobioside typically involves chromatographic techniques. Size-exclusion chromatography, particularly using Sephadex® LH-20, is a common method for isolating flavonoid derivatives . The compound can be extracted from plant sources using solvents like methanol, water, chloroform, and dichloromethane .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Spinacetin 3-gentiobioside can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typical for flavonoid compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions often occur under mild conditions to preserve the integrity of the flavonoid structure.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroflavonoids.

Properties

CAS No.

101021-29-8

Molecular Formula

C29H34O18

Molecular Weight

670.6 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C29H34O18/c1-41-12-5-9(3-4-10(12)31)25-27(20(36)16-13(44-25)6-11(32)26(42-2)19(16)35)47-29-24(40)22(38)18(34)15(46-29)8-43-28-23(39)21(37)17(33)14(7-30)45-28/h3-6,14-15,17-18,21-24,28-35,37-40H,7-8H2,1-2H3/t14-,15-,17-,18-,21+,22+,23-,24-,28-,29+/m1/s1

InChI Key

ZZNVCZGRNCQHCQ-JZSCMRTJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Origin of Product

United States

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